
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val
Descripción general
Descripción
β-Amyloid (1-40) is a primary protein in plaques found in the brains of patients with Alzheimer's disease.
Mecanismo De Acción
Target of Action
Beta-Amyloid 1-40, also known as Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val, primarily targets neuronal receptors . These receptors play a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
Beta-Amyloid 1-40 interacts with its targets, leading to changes in neuronal function. It has been found to promote the proliferation, survival, and neuronal differentiation of hippocampal precursor cells isolated from the dentate gyrus of adult mice . This interaction involves the activation of the Akt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by Beta-Amyloid 1-40 is the Akt signaling pathway . Activation of this pathway promotes the survival and early neuronal differentiation of precursor cells . This suggests that Beta-Amyloid 1-40 may have a role in neurogenic processes .
Pharmacokinetics
It has been suggested that beta-amyloid 1-40 can cross the blood-brain barrier , which would significantly impact its bioavailability and efficacy in the brain.
Result of Action
The action of Beta-Amyloid 1-40 results in the proliferation, survival, and neuronal differentiation of hippocampal precursor cells . This indicates that Beta-Amyloid 1-40 may have neurotrophic properties and could potentially improve cognitive functions .
Action Environment
The action, efficacy, and stability of Beta-Amyloid 1-40 can be influenced by various environmental factors. For instance, the concentration of Beta-Amyloid 1-40 and its physicochemical characteristics can affect its interaction with neuronal receptors and its subsequent effects
Actividad Biológica
The peptide sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val is notable for its potential biological activities. This lengthy peptide, composed of 36 amino acids, exhibits various properties that may influence cellular signaling, immune responses, and enzymatic interactions.
Structure and Composition
The peptide comprises a mix of charged (Asp, Glu, Arg, His, Lys) and hydrophobic (Ala, Phe, Val, Leu, Gly) residues. This unique arrangement allows for diverse interactions with biological macromolecules.
Amino Acid | Symbol | Properties |
---|---|---|
Aspartic Acid | Asp | Negatively charged |
Alanine | Ala | Hydrophobic |
Glutamic Acid | Glu | Negatively charged |
Phenylalanine | Phe | Aromatic, hydrophobic |
Arginine | Arg | Positively charged |
Histidine | His | Positively charged |
Serine | Ser | Polar |
Glycine | Gly | Neutral |
Tyrosine | Tyr | Polar, aromatic |
Valine | Val | Hydrophobic |
Glutamine | Gln | Polar |
Lysine | Lys | Positively charged |
Leucine | Leu | Hydrophobic |
Isoleucine | Ile | Hydrophobic |
Methionine | Met | Hydrophobic |
1. Cellular Signaling
Peptides similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser are known to influence cellular signaling pathways. The presence of charged residues suggests potential roles in receptor binding and modulation of enzyme activities. For example, studies indicate that peptides can interact with phospholipase A2, impacting inflammatory responses.
2. Immune Modulation
The peptide's structure may allow it to modulate immune responses. Charged amino acids like Arg and His are known to play roles in nitric oxide synthesis and pH buffering within physiological environments . This suggests a potential application in immunotherapy or as an adjuvant in vaccines.
3. Antimicrobial Properties
Research has indicated that peptides with similar sequences exhibit antimicrobial properties. The ability of charged residues to interact with cell membranes suggests that this peptide could disrupt bacterial membranes, leading to cell lysis.
4. Enzymatic Interactions
The peptide may also influence enzymatic activity through specific interactions with enzymes. For instance, it has been shown that similar peptides can form hydrogen bonds with active site residues of enzymes like phospholipase A2, which is crucial for understanding their role in metabolic pathways.
Study 1: Interaction with Phospholipase A2
A study demonstrated that a peptide similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser binds to phospholipase A2, enhancing its enzymatic activity. The interaction was characterized by the formation of hydrogen bonds between specific residues in the peptide and the enzyme's active site.
Study 2: Antimicrobial Activity
In vitro experiments showed that peptides with similar sequences displayed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes due to electrostatic interactions between the negatively charged residues of the peptide and the positively charged components of the bacterial membrane.
Aplicaciones Científicas De Investigación
Structural Studies
N-terminal Fragment Analysis
Research has employed the N-terminal fragment of the Aβ peptide to understand its structural properties. A study utilized a fragment-based approach to investigate the conformational dynamics of this sequence, providing insights into how these structures may contribute to amyloid fibril formation and stability .
Disease Mechanisms
Alzheimer's Disease Research
The Aβ peptide is central to the pathophysiology of Alzheimer's disease. Its aggregation into plaques is a hallmark of the disease, leading to neurotoxicity and cognitive decline. Studies have demonstrated that Aβ peptides can induce oxidative stress and disrupt cellular functions, making them a target for therapeutic interventions aimed at preventing plaque formation and promoting clearance .
Drug Development
Therapeutic Targets
The Aβ peptide serves as a target for drug development aimed at treating Alzheimer's disease. Compounds that inhibit the aggregation of Aβ or promote its degradation are being investigated as potential therapies. For instance, small molecules and monoclonal antibodies designed to interact with Aβ have shown promise in preclinical studies .
Biomarker Identification
Diagnostic Applications
Aβ peptides are being explored as biomarkers for early diagnosis of Alzheimer's disease. The levels of Aβ in cerebrospinal fluid (CSF) and plasma can indicate disease progression and severity, providing a non-invasive method for monitoring patients .
Functional Studies
Regulatory Functions
Beyond their role in neurodegeneration, Aβ peptides have been implicated in various metabolic and regulatory functions within cells. They are involved in kinase activation, cholesterol transport regulation, and inflammatory responses, suggesting potential roles in cellular signaling pathways .
Case Studies
Análisis De Reacciones Químicas
Chiral Stability
The peptide exhibits excellent chiral stability , as demonstrated by high-performance liquid chromatography (HPLC) profiles showing minimal racemization during synthesis .
Methionine Oxidation
The peptide contains a methionine residue (Met35) that undergoes oxidation to form methionine sulfoxide (Met(O₂)) . This reaction is catalyzed by reactive oxygen species (ROS) and significantly affects the peptide’s properties:
Property | Wild-Type | Met(O₂) Variant |
---|---|---|
Aggregation Rate | Fast | Comparable |
Toxicity | High | High |
A study by Maiti et al. confirmed that the sulfoxide form retains the same aggregation kinetics and toxicity as the wild-type peptide .
Mechanism
The oxidation involves a two-electron transfer, converting the sulfur atom in methionine from -1 to +1 oxidation state:
This reaction is irreversible under physiological conditions .
Kinetics
The peptide forms amyloid fibrils through a nucleation-dependent polymerization mechanism. Key steps include:
-
Monomer formation : Soluble monomers undergo conformational changes.
-
Nucleation : Critical concentration (~50 μM) triggers fibril nucleation .
-
Elongation : Rapid growth via monomer addition to fibril ends .
Stage | Time Scale | Characteristics |
---|---|---|
Lag phase | 0–24 hours | Monomer accumulation |
Nucleation | 24–48 hours | Fibril formation |
Elongation | 48–72 hours | Rapid fibril growth |
Structural Insights
-
Hydrophobic interactions : Phe residues (Phe4, Phe20) drive core formation .
-
Hydrogen bonding : Asp, Glu, and Ser residues stabilize β-sheet structures .
Mass Spectrometry
HPLC Analysis
-
Reversed-phase HPLC : Separates wild-type and oxidized variants .
-
Size-exclusion chromatography (SEC) : Tracks aggregation states .
Key Findings
-
Synthesis : Fmoc-SPPS ensures high purity (>95%) and minimal racemization .
-
Oxidation : Met(O₂) retains amyloidogenic potential, suggesting ROS-driven modifications do not mitigate toxicity .
-
Aggregation : Fibril formation is concentration-dependent and accelerates at physiological pH (7.4) .
For further research, studies on in vivo oxidation kinetics and cross-seeding with other amyloid proteins (e.g., tau) are recommended.
References : PubChem CID 57339251. Sigma-Aldrich Product Information Sheet A9810. Sigma-Aldrich Search Results. PubChem CID 131636539. PNAS 63.4 (1969): 1389. VWR Product Page H-7324.0500BA.
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C194H295N53O58S/c1-25-102(19)158(188(299)211-87-143(256)218-124(67-94(3)4)174(285)228-123(62-66-306-24)172(283)241-152(96(7)8)186(297)209-83-140(253)206-84-145(258)240-154(98(11)12)191(302)245-157(101(17)18)193(304)305)247-192(303)159(103(20)26-2)246-162(273)104(21)215-141(254)85-207-164(275)116(47-36-38-63-195)223-181(292)133(77-139(199)252)234-185(296)137(90-249)220-144(257)88-210-187(298)153(97(9)10)242-184(295)135(79-151(269)270)235-170(281)121(56-60-147(261)262)222-161(272)106(23)217-173(284)127(69-107-41-30-27-31-42-107)231-177(288)129(71-109-45-34-29-35-46-109)237-189(300)156(100(15)16)244-183(294)125(68-95(5)6)229-166(277)117(48-37-39-64-196)224-168(279)119(54-58-138(198)251)226-178(289)130(73-111-80-202-91-212-111)233-180(291)132(75-113-82-204-93-214-113)238-190(301)155(99(13)14)243-171(282)122(57-61-148(263)264)227-175(286)126(72-110-50-52-114(250)53-51-110)219-142(255)86-208-165(276)136(89-248)239-182(293)134(78-150(267)268)236-179(290)131(74-112-81-203-92-213-112)232-167(278)118(49-40-65-205-194(200)201)225-176(287)128(70-108-43-32-28-33-44-108)230-169(280)120(55-59-146(259)260)221-160(271)105(22)216-163(274)115(197)76-149(265)266/h27-35,41-46,50-53,80-82,91-106,115-137,152-159,248-250H,25-26,36-40,47-49,54-79,83-90,195-197H2,1-24H3,(H2,198,251)(H2,199,252)(H,202,212)(H,203,213)(H,204,214)(H,206,253)(H,207,275)(H,208,276)(H,209,297)(H,210,298)(H,211,299)(H,215,254)(H,216,274)(H,217,284)(H,218,256)(H,219,255)(H,220,257)(H,221,271)(H,222,272)(H,223,292)(H,224,279)(H,225,287)(H,226,289)(H,227,286)(H,228,285)(H,229,277)(H,230,280)(H,231,288)(H,232,278)(H,233,291)(H,234,296)(H,235,281)(H,236,290)(H,237,300)(H,238,301)(H,239,293)(H,240,258)(H,241,283)(H,242,295)(H,243,282)(H,244,294)(H,245,302)(H,246,273)(H,247,303)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,304,305)(H4,200,201,205)/t102-,103-,104-,105-,106-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-,157-,158-,159-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOUVRMGWFWIH-ILZZQXMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C194H295N53O58S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4330 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131438-79-4 | |
Record name | Human beta-amyloid peptide (1-40) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131438794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.